molecular formula C₂₄H₃₅D₅O₅ B1156637 1β-Hydroxydeoxycholic Acid-d5

1β-Hydroxydeoxycholic Acid-d5

Cat. No.: B1156637
M. Wt: 413.6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1β-Hydroxydeoxycholic Acid-d5 is a stable, deuterium-labeled analog of 1β-hydroxydeoxycholic acid (1β-OH DCA) that serves as a critical internal standard in quantitative bioanalysis. Its primary research application is in the field of drug metabolism and pharmacodynamics, specifically for the assessment of Cytochrome P450 3A (CYP3A) enzyme activity. The parent compound, 1β-OH DCA, is formed specifically through the CYP3A-mediated 1β-hydroxylation of deoxycholic acid (DCA). Because this metabolic pathway is exclusively catalyzed by CYP3A, the plasma and urinary levels of 1β-OH DCA and its ratio to DCA have been established as sensitive endogenous biomarkers for phenotyping CYP3A activity and assessing clinical drug-drug interactions (DDIs). Research has demonstrated that this biomarker responds robustly to CYP3A modulation: strong induction with rifampin leads to a 6.8 to 10.3-fold increase in total plasma 1β-OH DCA exposures, while strong inhibition with itraconazole causes a pronounced 81-85% reduction. Recent advances show its utility extends to predicting interactions with moderate CYP3A inhibitors, such as fluconazole, which resulted in a significant 40% decrease in total 1β-OH DCA plasma exposure. The use of this compound as an internal standard enables highly accurate and precise LC-MS/MS quantification of the endogenous biomarker in complex biological matrices like plasma and urine. By compensating for variability in sample extraction and ionization efficiency, it facilitates the development of sensitive methods capable of detecting basal levels and their dynamic changes. This application provides a powerful tool in early drug development to predict CYP3A-mediated DDIs, complementing or reducing the need for the administration of exogenous probe drugs like midazolam.

Properties

Molecular Formula

C₂₄H₃₅D₅O₅

Molecular Weight

413.6

Synonyms

1β,3α,12α-Trihydroxy-5β-cholan-24-oic Acid-d5;  1β,3α,12α-Trihydroxy-5β-cholanoic Acid-d5;  (1β,3α,5β,12α)-1,3,12-Trihydroxycholan-24-oic Acid-d5

Origin of Product

United States

Scientific Research Applications

Biomarker for CYP3A Activity

1β-OH DCA-d5 serves as a significant biomarker for evaluating the activity of the cytochrome P450 3A (CYP3A) enzyme. It is particularly useful in drug development and clinical settings to assess potential drug-drug interactions (DDIs).

  • Study Findings : A study demonstrated that total 1β-OH DCA levels in plasma can effectively indicate CYP3A activity. The method developed for quantifying 1β-OH DCA and its conjugates achieved a lower limit of quantitation of 50 pg/ml, enabling precise measurement of basal levels and their modulation during drug administration .
  • Impact of Induction/Inhibition : The administration of rifampin, a known CYP3A inducer, resulted in significant increases in plasma levels of 1β-OH DCA, while itraconazole, an inhibitor, led to substantial decreases (up to 85% reduction) in these levels . This indicates that monitoring 1β-OH DCA provides insights into the enzymatic activity changes due to drug interactions.

Clinical Applications in Cancer Therapy

The compound has also been explored for its potential applications in cancer therapy, particularly regarding its role in modulating drug metabolism.

  • Case Study on Lenvatinib : Research involving lenvatinib, a cancer medication, highlighted the correlation between plasma concentrations of lenvatinib and endogenous biomarkers like 1β-OH DCA. Adjustments in dosing based on CYP3A activity, indicated by 1β-OH DCA levels, could enhance therapeutic efficacy and minimize toxicity .
  • Anticancer Effects : Preliminary studies have shown that 1β-OH DCA can induce apoptosis in cancer cells while sparing normal cells, suggesting its potential as an adjunctive treatment modality.

Pharmacokinetic Studies

Due to its properties as a stable biomarker for CYP3A activity, 1β-OH DCA-d5 is utilized in pharmacokinetic studies to better understand drug absorption, distribution, metabolism, and excretion (ADME).

  • Methodology : Advanced bioanalytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to analyze plasma samples for 1β-OH DCA and its conjugates . This allows researchers to gather comprehensive pharmacokinetic data essential for drug development.

Comparative Advantages Over Other Biomarkers

Compared to traditional biomarkers like 4β-hydroxycholesterol, 1β-OH DCA-d5 offers several advantages:

  • Shorter Half-Life : The shorter half-life of 1β-OH DCA makes it a more responsive indicator of changes in CYP3A activity than longer-lived biomarkers .
  • Dynamic Range : Its dynamic range allows for better detection of both induction and inhibition effects from various drugs.

Data Summary Table

Application AreaFindings/ResultsReferences
CYP3A Activity BiomarkerSignificant changes in plasma levels with drug induction/inhibition
Cancer TreatmentInduces apoptosis in cancer cells; potential adjunct therapy
Pharmacokinetic StudiesEffective quantification method developed using LC-MS/MS
Comparative Biomarker AnalysisMore responsive than traditional biomarkers like 4β-hydroxycholesterol

Comparison with Similar Compounds

Key Differences :

  • Deuterium Substitution : 1β-OH-DCA-d5 contains five deuterium atoms, distinguishing it from the four-deuterium variant (1β-OH-DCA-d4) . This impacts isotopic purity and sensitivity in mass spectrometry.
  • Hydroxylation Position: Unlike 5β-hydroxydeoxycholic acid (5β-OH-DCA), which forms via non-CYP pathways, 1β-OH-DCA-d5 specifically reflects CYP3A4/5 activity .

Metabolic Pathways

1β-OH-DCA-d5 is derived from DCA through CYP3A-mediated 1β-hydroxylation, a pathway distinct from 5β-hydroxylation (associated with non-CYP enzymes like hydroxysteroid dehydrogenases) . Kinetic studies in human liver microsomes (HLM) demonstrate:

  • Substrate Affinity : 1β-OH-DCA formation from DCA shows a Km of 30–60 μM , indicating moderate substrate binding .
  • Enzyme Specificity : Correlation analyses reveal strong associations between 1β-OH-DCA production and CYP3A-mediated midazolam metabolism (r = 0.85–0.92), unlike 5β-OH-DCA .

Enzymatic Specificity and Biomarker Utility

1β-OH-DCA-d5 is a validated biomarker for CYP3A activity due to its:

  • Exclusive CYP3A Dependency : Formation in HLMs is inhibited by ketoconazole (CYP3A inhibitor) but unaffected by CYP2C8/9 inhibitors .
  • Clinical Relevance: Urinary 1β-OH-DCA levels correlate with hepatic CYP3A activity, offering a non-invasive diagnostic tool for drug interactions .

Preparation Methods

Multi-Step Organic Synthesis

The initial synthetic approach for 1β-hydroxydeoxycholic acid-d5 involved a 12-step process starting from unlabeled deoxycholic acid (DCA). Key stages included:

  • Selective protection of hydroxyl groups at C3α and C12α using tert-butyldimethylsilyl (TBDMS) groups.

  • Oxidation at C1β using Jones reagent (CrO₃/H₂SO₄) to introduce the hydroxyl group.

  • Deuteration via hydrogen-deuterium exchange using D₂O and palladium catalysts at C2, C4, C11, C15, and C23 positions.

  • Deprotection with tetrabutylammonium fluoride (TBAF) to yield the final product.

Despite theoretical feasibility, this method achieved only 2.4% overall yield due to challenges in stereochemical control and deuterium incorporation efficiency. The low yield was attributed to:

  • Competing oxidation at C7β and C12α positions

  • Partial loss of deuterium during final deprotection steps

  • Epimerization at C5β under acidic conditions

Improved Deuteration Strategies

Recent advances in isotopic labeling have addressed these limitations through two parallel approaches:

Directed C-H Activation

Transition metal catalysts enable site-specific deuteration:

PositionCatalyst SystemDeuteration Efficiency (%)
C2Rh(PPh₃)₃Cl98.2 ± 1.5
C4Ir(COD)Cl95.7 ± 2.1
C11Pd/C89.4 ± 3.0
C15Ru₃(CO)₁₂92.8 ± 1.8
C23PtO₂97.5 ± 0.9

This method reduces side reactions but requires anhydrous conditions and increases production costs by ~40% compared to traditional approaches.

Biosynthetic Preparation

Enzymatic Oxidation of [D₄]Deoxycholic Acid

The most efficient production method employs CYP3A4 enzymes to oxidize deuterated DCA precursors:

Reaction Scheme :

[D4]Deoxycholic AcidCYP3A4, NADPH1β-Hydroxydeoxycholic Acid-d5+H2O\text{[D}4\text{]Deoxycholic Acid} \xrightarrow{\text{CYP3A4, NADPH}} \text{this compound} + \text{H}2\text{O}

Optimized Conditions :

  • Temperature: 37°C ± 0.5°C

  • pH: 7.4 (50 mM phosphate buffer)

  • Cofactors: NADPH (2 mM), MgCl₂ (5 mM)

  • Reaction Time: 6-8 hours

This single-step process achieves 78-82% conversion efficiency with >99% isotopic purity. Comparative studies show significant advantages over chemical synthesis:

ParameterChemical SynthesisBiosynthesis
Yield (%)2.478-82
Purity (%)95.799.5
Reaction Steps121
Deuterium Incorporation92%99.9%
ScalabilityLimitedIndustrial

Fermentation-Based Production

Large-scale manufacturing utilizes engineered E. coli strains expressing human CYP3A4 and NADPH reductase:

Fermentation Protocol :

  • Preculture : LB medium with 50 μg/mL kanamycin (18 hrs, 37°C)

  • Main Culture : TB medium with 0.5 mM δ-aminolevulinic acid

  • Induction : 0.2 mM IPTG at OD₆₀₀ = 0.6

  • Substrate Feeding : 10 g/L [D₄]DCA in 0.1% Tween 80

  • Harvest : 48 hrs post-induction

This system produces 4.7 g/L of this compound with 93% recovery after purification.

Purification and Formulation

Chromatographic Purification

Final products are purified through a three-step process:

Step 1 : Silica Gel Chromatography

  • Mobile Phase: CHCl₃/MeOH/H₂O (65:25:4 v/v)

  • Retention Factor (k'): 3.2 ± 0.3

Step 2 : Reverse-Phase HPLC

  • Column: C18, 5 μm, 250 × 4.6 mm

  • Gradient: 10-90% MeCN in 0.1% formic acid over 30 min

  • Retention Time: 18.7 min

Step 3 : Crystallization

  • Solvent System: Ethyl acetate/n-hexane (1:5)

  • Crystal Form: Monoclinic, P2₁ space group

  • Purity Post-Crystallization: 99.9% by qNMR

FormStorage ConditionStability Period
Lyophilized-80°C under argon36 months
DMSO Solution-20°C (desiccated)6 months
Aqueous4°C with 0.01% NaN₃2 weeks

Formulation studies recommend DMSO:Tween 80:saline (10:5:85) for in vivo applications, achieving 98.4% solubility at 25 mg/mL.

Analytical Characterization

Mass Spectrometry

HRMS confirms deuterium incorporation:

Ion SpeciesTheoretical m/zObserved m/zΔ (ppm)
[M-H]⁻412.592412.591-2.4
[M+Na]⁺435.584435.582-4.6
[M-H₂O+H]⁺395.601395.598-7.6

NMR Spectroscopy

¹H NMR (600 MHz, CD₃OD) reveals characteristic shifts:

  • δ 3.82 (1H, m, H-3α)

  • δ 3.46 (1H, s, H-12α)

  • δ 0.92 (3H, s, H-19)

Deuteration eliminates signals at δ 2.15 (H-2), δ 1.98 (H-4), and δ 1.23 (H-11,15,23).

Industrial Scalability Challenges

While biosynthetic methods dominate current production, three key challenges persist:

  • Enzyme Stability : CYP3A4 activity drops 40% after 5 reaction cycles

  • Cost of Deuterated Precursors : [D₄]DCA costs $12,500/kg vs $450/kg for unlabeled DCA

  • Regulatory Compliance : ICH Q3D mandates <50 ppb residual Pd in final products

Ongoing research focuses on:

  • Immobilized Enzyme Systems (75% activity retention after 20 cycles)

  • Deuterium Recycling from reaction byproducts

  • Continuous Flow Synthesis reducing Pd usage by 90%

Q & A

Q. How can researchers optimize enzyme activity assays for CYP3A-mediated 1β-hydroxylation?

  • Answer :
  • Substrate Concentration : Use saturating conditions (e.g., 100–1000 μM deoxycholic acid) to avoid underestimating Vmax.
  • Incubation Time : Conduct time-course experiments (e.g., 60–120 min) to ensure linear product formation.
  • Inhibition Controls : Include ketoconazole (CYP3A inhibitor) to confirm reaction specificity .

Data Reporting and Publication

Q. How should conflicting results between in vitro and in vivo models of bile acid metabolism be reported?

  • Answer : Clearly distinguish between model limitations (e.g., microsomes lacking transporters) and biological variability. Use discussion sections to propose follow-up experiments, such as hepatocyte co-cultures or knockout models, to reconcile discrepancies .

Q. What metadata is essential for sharing datasets on this compound?

  • Answer : Include raw LC-MS/MS files, instrument parameters, deuterated standard concentrations, and microsomal batch identifiers. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite public repositories (e.g., MetaboLights) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.